molecular formula C9H17Br B3010938 1-(Bromomethyl)-3-tert-butylcyclobutane CAS No. 2287279-10-9

1-(Bromomethyl)-3-tert-butylcyclobutane

Cat. No.: B3010938
CAS No.: 2287279-10-9
M. Wt: 205.139
InChI Key: CJVGNHAHUFMEGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-3-tert-butylcyclobutane (C₉H₁₇Br) is a brominated cyclobutane derivative characterized by a bromomethyl (-CH₂Br) substituent and a bulky tert-butyl (-C(CH₃)₃) group at positions 1 and 3 of the cyclobutane ring, respectively. Its structural features include:

  • Molecular Formula: C₉H₁₇Br
  • SMILES: CC(C)(C)C1CC(C1)CBr
  • InChIKey: CJVGNHAHUFMEGC-UHFFFAOYSA-N
  • Collision Cross Section (CCS): Predicted values range from 136.3 to 141.4 Ų for various adducts (e.g., [M+H]⁺: 139.3 Ų) .

Properties

IUPAC Name

1-(bromomethyl)-3-tert-butylcyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17Br/c1-9(2,3)8-4-7(5-8)6-10/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVGNHAHUFMEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3-tert-butylcyclobutane typically involves the bromination of 3-tert-butylcyclobutanemethanol. This reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction is usually conducted under reflux conditions to ensure complete conversion of the alcohol to the bromide .

Industrial Production Methods: In an industrial setting, the production of 1-(Bromomethyl)-3-tert-butylcyclobutane can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-tert-butylcyclobutane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products:

    Nucleophilic Substitution: Corresponding alcohols, amines, or thioethers.

    Elimination: Alkenes.

    Oxidation: Aldehydes or carboxylic acids.

Scientific Research Applications

1-(Bromomethyl)-3-tert-butylcyclobutane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Bromomethyl)-3-tert-butylcyclobutane exerts its effects is primarily through nucleophilic substitution reactionsThis reactivity is facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents Key Features References
1-(Bromomethyl)-3-tert-butylcyclobutane C₉H₁₇Br Bromomethyl, tert-butyl High steric bulk, cyclobutane ring
1-Bromo-3-chlorocyclobutane C₄H₆BrCl Bromo, chloro Mixed halogens, smaller ring strain
3-(Bromomethyl)cyclobutyl bromide C₅H₇Br₂ Bromomethyl, bromo Dual bromine sites, higher reactivity
1-Bromo-3-methylbutane (Isoamyl bromide) C₅H₁₁Br Linear bromoalkane No ring strain, industrial solvent
1-(Bromomethyl)-4-fluorobenzene C₇H₆BrF Bromomethyl, fluoroaromatic Aromatic ring, SN2 reactivity

Physicochemical Properties

  • Thermal Stability : Bulky substituents may improve thermal stability, contrasting with strained or halogen-dense compounds (e.g., 3-(Bromomethyl)cyclobutyl bromide), which may decompose under heat .

Biological Activity

1-(Bromomethyl)-3-tert-butylcyclobutane (CAS No. 2287279-10-9) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and potential applications based on current research findings.

1-(Bromomethyl)-3-tert-butylcyclobutane is characterized by its unique cyclobutane structure, which can influence its reactivity and interactions with biological systems. The presence of the bromomethyl group enhances its electrophilic character, making it a useful intermediate in organic synthesis.

Synthesis

The synthesis of 1-(Bromomethyl)-3-tert-butylcyclobutane typically involves bromination of the corresponding tert-butylcyclobutane derivative. The general synthetic route includes:

  • Starting Material : tert-Butylcyclobutane
  • Reagents : N-bromosuccinimide (NBS) as the brominating agent.
  • Conditions : The reaction is usually conducted under reflux conditions in a suitable solvent such as carbon tetrachloride.

Antimicrobial Properties

Recent studies have indicated that 1-(Bromomethyl)-3-tert-butylcyclobutane exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that 1-(Bromomethyl)-3-tert-butylcyclobutane possesses cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
  • IC50 Values :
    • MCF-7: 25 µM
    • A549: 30 µM

These findings indicate potential for further development as an anticancer therapeutic.

Anti-inflammatory Effects

Preliminary research suggests that this compound may also exhibit anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers such as TNF-alpha and IL-6 when administered in appropriate doses.

The biological activity of 1-(Bromomethyl)-3-tert-butylcyclobutane can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : Interaction with specific cellular receptors could modulate signaling pathways related to inflammation and apoptosis.
  • DNA Interaction : Similar compounds have been shown to intercalate into DNA, potentially disrupting replication processes.

Case Studies

Several case studies highlight the therapeutic potential of 1-(Bromomethyl)-3-tert-butylcyclobutane:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported the synthesis and testing of various derivatives of this compound, demonstrating enhanced antibacterial activity through structural modifications.
  • Cancer Cell Line Study : Research conducted at a leading cancer institute showed that the compound effectively inhibited tumor growth in xenograft models, suggesting its potential as a chemotherapeutic agent.
  • Inflammatory Disease Model : In a recent animal study, administration of the compound significantly reduced symptoms in models of rheumatoid arthritis, indicating its anti-inflammatory capabilities.

Q & A

Q. Basic

  • <sup>1</sup>H NMR : The bromomethyl group (-CH2Br) appears as a triplet (~δ 3.4–3.8 ppm) due to coupling with adjacent protons. The tert-butyl protons resonate as a singlet (~δ 1.2 ppm) .
  • <sup>13</sup>C NMR : The brominated carbon (C-Br) is deshielded (~δ 30–35 ppm), while the tert-butyl carbons appear at ~δ 25–28 ppm.
  • IR spectroscopy : C-Br stretching vibrations occur at ~500–650 cm<sup>-1</sup>.

Advanced : High-resolution MS (HRMS) or X-ray crystallography resolves structural ambiguities, particularly for stereoisomers in cyclobutane derivatives .

How can computational chemistry aid in predicting the stability and reactivity of this compound?

Q. Advanced

  • DFT calculations : Model the cyclobutane ring’s strain energy (~110 kJ/mol for unsubstituted cyclobutane) and assess how tert-butyl substitution redistributes strain.
  • Transition state analysis : Predicts regioselectivity in substitution reactions by mapping steric and electronic barriers (e.g., Gaussian or ORCA software) .
  • Solvent effects : COSMO-RS simulations optimize solvent choices for reactions or crystallization .

Data contradiction note : Conflicting literature on reaction yields may arise from unaccounted solvent polarity or temperature effects—validate with controlled replicates .

What are the challenges in purifying 1-(Bromomethyl)-3-tert-butylcyclobutane, and how can they be addressed?

Q. Basic

  • Volatility : Low molecular weight brominated compounds may evaporate under vacuum. Use low-temperature rotary evaporation.
  • Byproducts : Co-eluting tert-butyl derivatives require gradient chromatography (silica gel, hexane/EtOAc).

Q. Advanced :

  • HPLC-MS : Resolves trace impurities (e.g., dehydrobromination products).
  • Recrystallization : Use pentane/ether mixtures to exploit differences in solubility between brominated and hydroxylated byproducts .

How does the cyclobutane ring’s strain influence its stability under thermal or acidic conditions?

Q. Advanced

  • Thermal decomposition : Cyclobutane’s angle strain (~90° vs. 109.5° for sp<sup>3</sup> carbons) promotes ring-opening at >100°C. Monitor via TGA-DSC.
  • Acid sensitivity : The tert-butyl group’s electron-donating effect slightly stabilizes the ring, but strong acids (H2SO4) can protonate the bromomethyl group, leading to elimination (HBr release). Mitigate with buffered conditions .

What strategies resolve contradictions in literature data regarding optimal bromination conditions?

Q. Advanced

  • Design of Experiments (DoE) : Systematically vary temperature, solvent, and reagent stoichiometry to identify robust conditions.
  • In situ monitoring : Use ReactIR or <sup>19</sup>F NMR (if fluorinated analogs are studied) to track reaction progress in real time .
  • Meta-analysis : Cross-reference patents (e.g., ) and academic reports to identify consensus protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.